(R)-4-Oxocyclopent-2-en-1-yl acetate
Description
Significance of Chiral Cyclopentenone Derivatives in Organic Synthesis
Chiral cyclopentenone derivatives are highly valued as precursors and intermediates in asymmetric synthesis. cancer.govacs.org The cyclopentenone unit itself is a potent synthon due to the wide array of chemical transformations that can be performed on its enone structure. cancer.gov These transformations include 1,2-additions to the carbonyl or olefin, 1,4-conjugate additions, and functionalizations at the allylic and α-carbonyl positions. acs.org
The presence of chirality in these derivatives makes them key intermediates for building complex, biologically important molecules such as prostaglandins (B1171923), prostanoids, and other natural products. acs.org The synthesis of these chiral cyclopentenones can be achieved through various methods, including enzymatic resolutions, the Pauson–Khand reaction, Nazarov cyclization, and organocatalyzed reactions. cancer.govacs.org Given their utility, numerous synthetic strategies have been developed to access these structures with high enantiomeric purity. rsc.org Both enantiomers of certain cyclopentenone building blocks are often required for the synthesis of different target molecules, highlighting the need for versatile and accessible synthetic routes. rsc.org Their application extends to the synthesis of D- and L-carbocyclic nucleosides, which are of interest for their potential pharmacological activities. nih.gov
Role of (R)-4-Oxocyclopent-2-en-1-yl acetate (B1210297) as a Chiral Synthon and Building Block
(R)-4-Oxocyclopent-2-en-1-yl acetate, also known as (4R)-(+)-acetoxy-2-cyclopenten-1-one, is a prominent chiral building block used in the synthesis of more complex molecules. orgsyn.org It serves as a precursor to a variety of substituted cycloalkenones. rsc.org
One of the most efficient methods for preparing this compound and its precursors involves the enzymatic desymmetrization of a meso starting material, such as cis-3,5-diacetoxycyclopent-1-ene. orgsyn.orgresearchgate.net For instance, the enantioselective monohydrolysis of this diacetate using enzymes like wheat germ lipase (B570770) or through transesterification with enzymes like Novozym-435® can produce the desired chiral monoacetate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, in high yield and enantiomeric excess. orgsyn.orgresearchgate.netfao.orgsci-hub.se This hydroxy acetate is a direct precursor to this compound, which is obtained through oxidation. orgsyn.org
This building block is particularly valuable because it contains multiple functional groups that can be selectively manipulated. For example, it is a precursor to (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one, another synthetically useful derivative. orgsyn.org The strategic use of this compound and related compounds has been pivotal in advancing several pharmaceutical programs. researchgate.net These chiral synthons are integral to the synthesis of various bioactive molecules, including prostaglandins and antitumor compounds like neocarzinostatin. sci-hub.se
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R)-4-oxocyclopent-2-en-1-yl acetate | sigmaaldrich.com |
| Molecular Formula | C₇H₈O₃ | nih.gov |
| Molecular Weight | 140.14 g/mol | nih.gov |
| CAS Number | 59995-48-1 | sigmaaldrich.com |
| InChI Key | YNCKAQVPQJWLJW-ZETCQYMHSA-N | sigmaaldrich.com |
| Appearance | White to Yellow Liquid | sigmaaldrich.com |
Table 2: Research Findings on the Synthesis of this compound Precursors
| Precursor Compound | Synthetic Method | Enzyme/Catalyst | Yield | Enantiomeric Excess (e.e.) | Source |
|---|---|---|---|---|---|
| (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene | Novozym-435® | 95% | >99% | researchgate.netfao.org |
| (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | Enzymatic hydrolysis of meso-diacetate | Electric eel acetylcholinesterase | - | >99% | orgsyn.org |
| (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | Hydrolysis of cis-3,5-diacetoxy-1-cyclopentene | Wheat germ lipase | 70% | 95% | orgsyn.orgsci-hub.se |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (1R,4S)-4-hydroxy-2-cyclopentenyl acetate |
| (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate |
| (4R)-(+)-Acetoxy-2-cyclopenten-1-one |
| (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one |
| This compound |
| cis-3,5-Diacetoxy-1-cyclopentene |
| cis-3,5-Diacetoxycyclopent-1-ene |
| cis-3,5-Dihydroxy-1-cyclopentene |
| 4-Oxocyclopent-2-en-1-yl acetate |
| Acetic acid |
| Cyclopentadiene |
| D- and L-carbocyclic nucleosides |
| Hydrogen peroxide |
| Methanol |
| Neocarzinostatin |
| Pentenomycin |
| Prostaglandins |
| Pyridinium chlorochromate |
| Sodium acetate |
| Sulfenic acid |
| Thiourea |
| Thiourea dioxide |
| Urea |
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-4-oxocyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKAQVPQJWLJW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432158 | |
| Record name | (R)-4-acetoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59995-48-1 | |
| Record name | (4R)-4-(Acetyloxy)-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59995-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-acetoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Acetoxy-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 4 Oxocyclopent 2 En 1 Yl Acetate and Analogues
Chemoenzymatic Synthetic Approaches
The use of enzymes in organic synthesis offers a powerful strategy for achieving high enantioselectivity under mild reaction conditions. acs.org For the synthesis of chiral cyclopentenones, chemoenzymatic methods, particularly those involving kinetic resolutions and other biocatalytic transformations, have proven to be highly effective. nih.gov
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a widely employed method for separating enantiomers from a racemic mixture. wikipedia.org This technique leverages the differential reaction rates of two enantiomers with an enzyme, resulting in the enrichment of one enantiomer as the unreacted starting material and the other as the product. wikipedia.org In the context of (R)-4-Oxocyclopent-2-en-1-yl acetate (B1210297) synthesis, lipases are the most commonly used enzymes for the resolution of racemic 4-hydroxycyclopentenone derivatives. acs.org
The process typically involves either the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic acetate. acs.orgnih.gov Lipases such as Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase have demonstrated high efficacy. nih.govresearchgate.netpsu.edu The choice of solvent, acylating agent, and temperature significantly influences both the reaction rate and the enantioselectivity (E-value). acs.orgcapes.gov.br For instance, the resolution of 2-methyl-4-hydroxy-cyclopentenone using CAL-B was most effective in MTBE, while chlorinated solvents slowed the reaction and toluene (B28343) reduced enantioselectivity. acs.org Similarly, in the resolution of 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol, changing the acylating agent from vinyl acetate to vinyl butyrate (B1204436) dramatically increased the enantiomeric ratio (E value) from 30 to 156. capes.gov.br
This strategy allows for the isolation of both the desired (R)-alcohol (or (S)-acetate) and the corresponding (S)-acetate (or (R)-alcohol) in high enantiomeric purity, often exceeding 95% enantiomeric excess (ee). psu.edu
Table 1: Examples of Enzymatic Kinetic Resolution for Cyclopentenone Derivatives
| Substrate | Enzyme | Reaction Type | Acylating Agent/Solvent | Product 1 (% yield, % ee) | Product 2 (% yield, % ee) | Reference |
|---|---|---|---|---|---|---|
| (±)-cis-4-Hydroxycyclopent-2-enylmethanol derivative | Pseudomonas fluorescens lipase (PFL) | Hydrolysis | pH 7 Phosphate Buffer | (1R,4S)-alcohol (43%, >95%) | (1S,4R)-acetate (42%, >95%) | psu.edu |
| (±)-Trityloxymethylcyclopentenol | Pseudomonas fluorescens lipase (PFL) | Esterification | Vinyl acetate | (1S,4R)-alcohol (>49%, >95%) | (1R,4S)-acetate (>49%, >95%) | psu.edu |
| (±)-2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol | Pseudomonas cepacia lipase | Acylation | Vinyl butyrate | (R)-alcohol | (S)-butyrate | capes.gov.br |
| (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclopentanone | Lipase | Kinetic Resolution | Not specified | Enantioenriched cis-adduct | Enantioenriched cis-adduct | researchgate.net |
Biocatalytic Transformations
Beyond kinetic resolution, biocatalytic transformations encompass a broader range of enzyme-catalyzed reactions for asymmetric synthesis. nih.gov These can include reductions, oxidations, and carbon-carbon bond formations. The use of microorganisms like Baker's yeast, for example, has been applied to the kinetic resolution of α-stereogenic carbonyl compounds through the selective reduction of one enantiomer. wikipedia.org
In the synthesis of chiral cyclopentenones, ketoreductases (KREDs) are particularly valuable. A KRED from Pichia glucozyma (KRED1-Pglu), for instance, has been shown to selectively reduce a variety of ketones, with a preference for sterically demanding substrates, often with high stereoselectivity. unimi.it Such enzymes can be used for the asymmetric reduction of a prochiral cyclopentenedione (B8730137) to generate a chiral hydroxy-cyclopentanone, a direct precursor to the target molecule. The continuous discovery of new enzymes through genome mining and their improvement via protein engineering are expanding the toolkit for efficient and environmentally friendly synthesis of chiral chemicals. nih.govunimi.it
Asymmetric Organocatalysis in Cyclopentenone Synthesis
Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of catalysis, alongside biocatalysis and metal catalysis. nih.gov It provides a powerful platform for the construction of chiral cyclopentenones.
N-Heterocyclic Carbene-Catalyzed Reactions
N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for a variety of organic transformations. In the context of cyclopentenone synthesis, chiral NHCs can catalyze asymmetric annulation reactions to construct the five-membered ring with high stereocontrol. nih.gov A common strategy involves the reaction of α,β-unsaturated aldehydes (enals) with various reaction partners. nih.govorganic-chemistry.org
For example, an NHC-catalyzed reaction between enals and α-diketones has been developed to produce highly functionalized cyclopentenones with excellent diastereo- and enantioselectivity (up to 99% ee). organic-chemistry.org The proposed mechanism involves the formation of a chiral acyl azolium intermediate from the NHC and the enal, which then undergoes a cascade of Michael addition and intramolecular aldol (B89426) reaction steps. organic-chemistry.org This methodology tolerates a wide range of substrates with both aromatic and aliphatic groups. nih.govorganic-chemistry.org Another approach involves a multicatalytic cascade using a secondary amine and an NHC catalyst, reacting 1,3-dicarbonyls with enals to form densely functionalized cyclopentanones with high enantioselectivities. acs.org
Table 2: NHC-Catalyzed Asymmetric Synthesis of Cyclopentenone Analogues
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield / Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| Enal | α-Diketone | Chiral NHC / K₂CO₃ | Functionalized Cyclopentenone | Up to 62% yield, up to 99% ee | nih.govorganic-chemistry.org |
| 1,3-Dicarbonyl | α,β-Unsaturated aldehyde | Secondary Amine / Chiral NHC | Functionalized Cyclopentanone (B42830) | High enantioselectivities | acs.org |
| α,β-Unsaturated aldehyde | 2-Nitroallylic acetate | Chiral NHC | Tetrasubstituted Cyclopentane (B165970) | Good yields, high stereoselectivities | rsc.org |
| Cyclopentenedione | Enal | Chiral NHC | Chiral 1,3-Indandione derivative | Moderate to good yields, high enantioselectivities | researchgate.net |
Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly those derived from phosphoric acid (CPAs) or binaphthol (BINOL), are powerful catalysts for asymmetric synthesis. acs.orgnih.gov They function by activating substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. acs.orgnih.gov
Several Brønsted acid-catalyzed methods have been developed for cyclopentenone synthesis. One notable example is the catalytic asymmetric Piancatelli rearrangement, where a chiral Brønsted acid catalyzes the 4π-electrocyclization of 2-furylcarbinols to produce highly substituted 4-hydroxycyclopentenones. researchgate.net Another strategy involves a triflic acid-catalyzed asymmetric nih.govnih.gov-sigmatropic rearrangement of sulfoniums, derived from chiral vinyl sulfoxides and allenyl ketones, to access C4-chiral cyclopentenones in good yields and with excellent enantiomeric excesses (>95% ee). nih.gov Chiral phosphoric acids have also been successfully employed in asymmetric [4+2] cycloadditions involving para-quinone methides to generate complex molecular architectures with high diastereo- and enantioselectivity. nih.govnih.gov
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering a wide array of transformations for the enantioselective synthesis of complex molecules. nih.gov Catalysts based on rhodium, palladium, and other metals are instrumental in the asymmetric synthesis of cyclopentenones. acs.orgacs.org
Rhodium-based catalysts are particularly effective for intramolecular hydroacylation reactions. acs.org Chiral rhodium/(bisphosphine) complexes can catalyze the kinetic resolution of 4-alkynals, where one enantiomer cyclizes faster than the other, allowing for the isolation of either the unreacted aldehyde or the cyclopentenone product in high enantiomeric excess. acs.org Desymmetrization of prochiral diynes using a chiral rhodium catalyst is another powerful approach to generate cyclopentenones in excellent yield and enantioselectivity. acs.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming C-C bonds and creating stereocenters. acs.orgthieme-connect.de This strategy has been applied to the enantioselective construction of α-quaternary centers on cyclopentanones. acs.org Using a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand, the decarboxylative allylic alkylation of allyl enol carbonates of cyclopentanones proceeds with high yields and enantioselectivities up to 94% ee. acs.org The reaction is versatile and has been successfully applied to acyclic ketones as well, demonstrating the broad utility of this method for generating tertiary stereocenters. nih.govnih.gov
Other transition metals, such as nickel, have also been explored. A nickel-catalyzed formal [3+2] cycloaddition between cyclopropanone (B1606653) and alkynes provides access to 2,3-disubstituted cyclopentenones with complete regiocontrol, offering a novel synthetic disconnection for these structures. semanticscholar.org
Table 3: Overview of Transition Metal-Catalyzed Syntheses of Cyclopentenone Analogues
| Metal | Catalyst System (Ligand) | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|---|
| Rhodium | Rh/(i-Pr-DUPHOS) or Rh/(Tol-BINAP) | Kinetic Resolution / Desymmetrization | 4-Alkynals / Prochiral Diynes | Forms tertiary/quaternary stereocenters with high ee. | acs.org |
| Rhodium | Rh catalyst | C-H Annulation | Acrylic acids, formaldehyde, malonates | Three-component reaction for cyclopentenone synthesis. | nih.gov |
| Palladium | Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOX | Decarboxylative Allylic Alkylation | Cyclopentanone enol carbonates | Constructs α-quaternary cyclopentanones with up to 94% ee. | acs.org |
| Palladium | Pd₂(dba)₃CHCl₃ / Chiral Ligand | Asymmetric Allylic α-Alkylation | Acyclic ketone enol carbonates | First asymmetric α-alkylation of acyclic ketones with high ee. | nih.gov |
| Nickel | Ni catalyst / Trimethylaluminum | [3+2] Cycloaddition via C-C activation | Cyclopropanone / Alkynes | Regiocontrolled synthesis of 2,3-disubstituted cyclopentenones. | semanticscholar.org |
Gold-Catalyzed Enantioselective Cyclizations and Rearrangements
Gold catalysis has emerged as a powerful tool for orchestrating complex chemical transformations, particularly in the synthesis of cyclic compounds. dntb.gov.ua Enantioselective gold-catalyzed reactions, utilizing chiral ligands, can produce valuable synthetic intermediates with high enantiomeric excess. scispace.com One prominent strategy involves the cycloisomerization of 1,6-enynes. In this process, a gold(I) catalyst activates the alkyne moiety, facilitating a nucleophilic attack by the tethered alkene, leading to the formation of a cyclopentane ring.
The development of chiral ligands, such as those based on BIPHEP and SEGPHOS, has enabled asymmetric Au(I) and Au(III) catalysis. scispace.com For instance, a gold(I)-catalyzed cycloisomerization/ring expansion sequence using cyclopropyl-substituted enynes can generate cyclopentane derivatives containing a cyclobutanone (B123998) ring with high enantioselectivity (up to 99% ee). rsc.org This was achieved using a bimetallic gold complex, [(R)-MeO-DTBM-BIPHEP-(AuCl)₂], as the precatalyst. rsc.org Similarly, gold-catalyzed intramolecular [4+2] cycloadditions of allene-dienes have been developed to asymmetrically synthesize fused-ring systems containing cyclopentane structures. nih.gov These methodologies represent a versatile approach to chiral cyclopentane frameworks, which can be further functionalized to yield cyclopentenone targets.
Pauson-Khand Type Reactions (e.g., Iridium, Cobalt Catalysis)
The Pauson-Khand reaction (PKR) is a cornerstone of cyclopentenone synthesis, functioning as a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. nih.gov This transformation is a powerful method for constructing cyclopentenone-containing molecules in a single step. nih.gov
Initially discovered as a cobalt-mediated process, the PKR has evolved significantly and is now a widely used tool in the synthesis of complex polycyclic molecules. nih.govmdpi.com The reaction traditionally uses a stoichiometric amount of a dicobalt hexacarbonyl complex with the alkyne. However, modern iterations have established catalytic versions using various transition metals, including cobalt, iridium, and rhodium, which enhance the reaction's practicality and scope. mdpi.com The intramolecular version of the PKR is particularly valuable, enabling the efficient synthesis of fused bicyclic systems that are otherwise difficult to construct. nih.gov Silyl enol ethers have been successfully employed as the alkene component in intramolecular PKRs, providing a direct route to α-oxygenated cyclopentenones. nih.gov This adaptability makes the PKR a strategic choice for assembling the core structure of complex cyclopentenoid natural products. mdpi.com
Rhodium-Catalyzed Hydroacylation and Cyclization
Rhodium catalysts are highly versatile and have been employed in various cyclization reactions to form five-membered rings. While direct intramolecular hydroacylation of keto-alkenes is a known strategy, rhodium catalysis is also prominent in related transformations like the allenic Pauson-Khand reaction (APKR). The Rh(I)-catalyzed APKR is a powerful method for constructing ring-fused cyclopentenones from allene-yne precursors. orgsyn.org This reaction demonstrates high selectivity for the distal double bond of the allene, a feature that distinguishes it from molybdenum-based systems. orgsyn.org
Furthermore, rhodium catalysis is instrumental in creating the chiral acetate functionality found in the target molecule. Highly enantioselective hydrogenation of cyclic enol acetates can be achieved using a rhodium complex with a chiral phosphine (B1218219) ligand, such as (R,S,R,S)-Me-PennPhos. nih.gov This method produces chiral alcohols with excellent enantiomeric excess (up to 99% ee), which can then be used to form the desired chiral acetate moiety. nih.gov
Nickel-Catalyzed Carbonylation Strategies
Nickel-catalyzed reactions provide an effective pathway for the synthesis of multisubstituted cyclopentenones. organic-chemistry.orgnih.gov A notable strategy involves the carbonylation of cyclopropanols with benzyl (B1604629) bromides, which proceeds efficiently under 1 atmosphere of carbon monoxide. acs.orgacs.org This reaction exhibits high functional group tolerance and a broad substrate scope. acs.org
The mechanism involves a cascade process beginning with the oxidative addition of the benzyl bromide to the active Ni(0) species, followed by migratory insertion of CO. acs.org A subsequent ligand exchange with the cyclopropanol, β-carbon elimination, and reductive elimination generates a 1,4-dicarbonyl intermediate. acs.org This intermediate then undergoes an intramolecular aldol condensation to furnish the final cyclopentenone product. organic-chemistry.orgacs.org This method provides a versatile route to highly substituted cyclopentenone derivatives. acs.org
| Entry | Cyclopropanol Substrate | Benzyl Bromide Substrate | Catalyst/Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | 1-phenylcyclopropan-1-ol | benzyl bromide | NiCl₂·DME / dtbpy | 85 |
| 2 | 1-phenylcyclopropan-1-ol | 4-methylbenzyl bromide | NiCl₂·DME / dtbpy | 89 |
| 3 | 1-phenylcyclopropan-1-ol | 4-methoxybenzyl bromide | NiCl₂·DME / dtbpy | 81 |
| 4 | 1-(p-tolyl)cyclopropan-1-ol | benzyl bromide | NiCl₂·DME / dtbpy | 83 |
| 5 | 1-(4-methoxyphenyl)cyclopropan-1-ol | benzyl bromide | NiCl₂·DME / dtbpy | 75 |
Palladium-Catalyzed Dehydrogenation
Palladium-catalyzed dehydrogenation offers a direct and atom-economical method for converting saturated cyclic ketones into their corresponding α,β-unsaturated enones. organic-chemistry.org This strategy is particularly useful for introducing unsaturation into pre-existing carbocyclic frameworks. The reaction typically uses molecular oxygen as the terminal oxidant, making it an environmentally benign process. organic-chemistry.org
A highly effective catalyst system for this transformation is Pd(DMSO)₂(TFA)₂, which shows excellent selectivity for the formation of enones over phenols. organic-chemistry.org The reaction proceeds via the formation of a Pd(II)-enolate, followed by β-hydride elimination. The resulting Pd(II)-hydride species is reoxidized by oxygen to regenerate the active catalyst. organic-chemistry.org This method has been successfully applied to a range of substrates, including heterocyclic ketones and natural product precursors, demonstrating its utility in the synthesis of compounds like (R)-4-Oxocyclopent-2-en-1-yl acetate from a corresponding saturated cyclopentanone precursor. organic-chemistry.org While cyclopentanones can be more challenging substrates than cyclohexanones, variations of this method have proven effective. nih.gov
Stereoselective and Stereodivergent Routes
Achieving the precise stereochemistry of this compound is critical. Stereoselective methods are designed to generate the desired (R)-configuration at the C-1 position, often starting from a prochiral or racemic precursor.
Noyori Reduction-Based Approaches for Chiral Cyclopentenones
The Noyori asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nrochemistry.comrsc.org This reaction is renowned for its high efficiency and enantioselectivity, often approaching the levels seen in enzymatic systems. rsc.org The process typically employs a ruthenium(II) catalyst complexed with a C₂-symmetric chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and uses hydrogen gas as the reductant. nrochemistry.com
In the context of synthesizing the target compound, a prochiral precursor such as 4-acetoxycyclopent-2-en-1-one could be reduced. The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the highly stereoselective transfer of hydrogen. nrochemistry.com This approach allows for the synthesis of chiral alcohols with excellent enantiomeric excess (ee). harvard.edu The resulting chiral hydroxy compound can then be readily converted to the final acetate product if not already incorporated. A related approach involves the enzymatic desymmetrization of a meso-diacetate, cis-3,5-diacetoxy-1-cyclopentene, using a lipase to selectively hydrolyze one acetate group, yielding enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (>99% ee) in high yield. researchgate.net
| Component | Function | Example |
|---|---|---|
| Metal Precatalyst | Forms the active catalyst | RuCl₂[(R)-BINAP] |
| Chiral Ligand | Induces enantioselectivity | (R)-BINAP or (S)-BINAP |
| Hydrogen Source | Reducing agent | H₂ gas or isopropanol (B130326) (for transfer hydrogenation) |
| Substrate | Prochiral ketone to be reduced | Aryl ketones, β-keto esters |
| Result | Product with high stereocontrol | Chiral secondary alcohol (often >95% ee) |
Mitsunobu Reaction in Chiral Cyclopentenone Functionalization
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols, making it highly valuable in the synthesis of specific enantiomers of chiral compounds. missouri.educhem-station.com This reaction facilitates the conversion of a secondary alcohol to a variety of other functional groups, including esters, with a clean inversion of the stereocenter. missouri.edunih.gov The process involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.comnih.gov This activation forms a phosphonium (B103445) intermediate, which is then displaced by a nucleophile in a classic Sₙ2 reaction, resulting in the inversion of configuration. missouri.eduorganic-chemistry.org
In the context of synthesizing this compound, the Mitsunobu reaction can be employed to invert the stereochemistry of the corresponding (S)-4-hydroxycyclopent-2-en-1-one precursor. By reacting the (S)-alcohol with acetic acid in the presence of PPh₃ and DEAD, the (R)-acetate is formed directly. This method is advantageous due to its mild reaction conditions and high stereoselectivity. chem-station.com The general applicability of the Mitsunobu reaction for creating C-O bonds is well-established and its use in inverting stereogenic centers is a key step in the total synthesis of many natural products. chem-station.comnih.gov
Table 1: Key Reagents and Roles in Mitsunobu Reaction for Chiral Inversion
| Reagent | Role in the Reaction |
|---|---|
| Secondary Alcohol (e.g., (S)-4-hydroxycyclopent-2-en-1-one) | Substrate with the stereocenter to be inverted. |
| Triphenylphosphine (PPh₃) | Activates the alcohol by forming a phosphonium intermediate. missouri.edu |
| Diethyl azodicarboxylate (DEAD) | Combines with PPh₃ to form the active adduct and acts as a proton acceptor. missouri.educhem-station.com |
The reaction's primary drawback is the formation of byproducts like triphenylphosphine oxide and the reduced form of the azodicarboxylate, which can sometimes complicate product purification. chem-station.com However, various modified protocols have been developed to simplify the removal of these side products. missouri.eduorganic-chemistry.org
Control of Chirality Transfer in Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules like chiral cyclopentenones. A key challenge in these reactions is controlling the transfer of chirality from a starting material or catalyst to the final product. researchgate.net Gold-catalyzed reactions, for instance, have shown significant promise in this area, enabling the synthesis of enantioenriched compounds from accessible precursors. researchgate.net
One notable strategy involves the use of enantioenriched starting materials in reactions where the chiral information is relayed through the reaction sequence. For example, chirality transfer has been observed in the cycloisomerization of 1,5-enynes catalyzed by gold complexes. researchgate.net The mechanism often involves the formation of intermediates where the stereochemistry is set early and maintained throughout the subsequent transformations.
Decarboxylative Nazarov cyclizations also represent a powerful method for the asymmetric synthesis of cyclopentenones, relying on chirality transfer from a chiral substrate. acs.org In these reactions, a chiral center in the starting material directs the stereochemical outcome of the electrocyclization, leading to an enantioenriched cyclopentenone product. The efficiency of chirality transfer is a critical factor determining the enantiomeric excess (ee) of the final product.
Table 2: Examples of Cascade Reactions with Chirality Transfer for Cyclopentenone Synthesis
| Reaction Type | Catalyst/Promoter | Chirality Source | Key Feature |
|---|---|---|---|
| Gold-Catalyzed Cycloisomerization | Gold(I) or Gold(III) complexes | Chiral ligand or chiral substrate | Formation of chiral intermediates that guide subsequent bond formations. researchgate.net |
| Decarboxylative Nazarov Cyclization | Thermal or Lewis Acid | Chiral substrate | Chirality is transferred from a stereocenter in the acyclic precursor during the 4π-electrocyclization. acs.org |
The successful control of chirality in these cascade processes is highly dependent on the specific substrate, catalyst, and reaction conditions, and remains an active area of research in synthetic organic chemistry. researchgate.net
Functionalization of Existing Cyclopentenone Scaffolds
The cyclopentenone core is a versatile scaffold that allows for a wide array of chemical modifications. acs.org The enone motif is particularly reactive and can undergo various transformations, including 1,2-additions to the carbonyl or olefin, 1,4-conjugate additions, and functionalizations at the allylic and α-carbonyl positions. acs.org These reactions provide access to a diverse range of functionalized cyclopentenone derivatives.
A significant approach involves the use of readily available biomass-derived synthons, such as furfural, to construct the initial cyclopentenone ring system. nih.gov Subsequent functionalization can then be performed to introduce desired chemical properties. For example, screening of various functionalized trans-diamino-cyclopentenones (DCPs) derived from biomass has led to the identification of potent antimicrobial agents. nih.gov
Another innovative method for creating highly functionalized cyclopentenes involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes with dienes. acs.orgnih.gov This metal-free process generates a transient donor-acceptor cyclopropane (B1198618) that rearranges to a stable, functionalized cyclopentene (B43876) isomer. acs.orgnih.gov This strategy expands the toolkit for preparing novel cyclopentene scaffolds that can be further modified without disrupting the core ring structure. acs.orgnih.gov
The functionalization of existing cyclopentenone scaffolds is a cornerstone of synthetic strategy, enabling the diversification of these structures for various applications, from materials science to medicinal chemistry. acs.orgnih.gov
Table 3: Methods for Functionalizing Cyclopentenone Scaffolds
| Method | Reagents/Conditions | Type of Functionalization |
|---|---|---|
| Conjugate Addition | Organocuprates, Michael donors | 1,4-addition to the enone system. acs.org |
| Allylic Functionalization | Electrophiles/Nucleophiles with appropriate activation | Substitution at the position adjacent to the double bond. acs.org |
| α-Carbonyl Functionalization | Enolate chemistry | Introduction of substituents at the carbon adjacent to the carbonyl group. acs.org |
| [4+1] Cycloaddition | Photogenerated siloxycarbenes, dienes | Formation of highly substituted cyclopentene rings. acs.orgnih.gov |
Mechanistic Investigations of Reactions Involving R 4 Oxocyclopent 2 En 1 Yl Acetate
Photochemical Reaction Mechanisms
Photochemical reactions of enones, such as (R)-4-Oxocyclopent-2-en-1-yl acetate (B1210297), are powerful methods for constructing complex molecular architectures. These reactions are typically initiated by the absorption of ultraviolet light, leading to the formation of electronically excited states with distinct reactivity compared to the ground state molecule.
The [2+2] photocycloaddition is a hallmark reaction of cyclopentenones, leading to the formation of a cyclobutane (B1203170) ring. thieme-connect.de The photodimerization of cyclopentenone is understood to proceed through the formation of an excited triplet state. organic-chemistry.org Upon photoexcitation, the enone is promoted to a short-lived singlet excited state, which then undergoes intersystem crossing to the more stable triplet state. thieme-connect.de This triplet state can then interact with a ground-state cyclopentenone molecule to form a 1,4-biradical intermediate. oup.com Subsequent spin inversion and ring closure yield the cyclobutane dimer.
The regioselectivity of the dimerization, leading to either head-to-head (HH) or head-to-tail (HT) isomers, can be influenced by factors such as solvent polarity and substrate concentration. nih.gov For (R)-4-Oxocyclopent-2-en-1-yl acetate, the stereochemistry of the chiral center adds another layer of complexity, potentially influencing the facial selectivity of the cycloaddition.
Table 1: Key Intermediates in the [2+2] Photocyclodimerization of Cyclopentenones
| Intermediate | Description | Key Role |
| Singlet Excited State (S1) | Initially formed upon absorption of UV light. | Precursor to the triplet state. |
| Triplet Excited State (T1) | Formed via intersystem crossing from the S1 state. It is the key reactive species. | Reacts with a ground-state molecule. |
| 1,4-Biradical | Formed from the reaction of the triplet state with a ground-state molecule. | Undergoes ring closure to form the cyclobutane ring. oup.com |
In addition to cycloaddition, photochemical excitation of this compound can potentially lead to homolytic cleavage of the carbon-oxygen bond of the acetate group. nih.govyoutube.com This process, known as photolysis, would generate a cyclopentenone-yl radical and an acetoxy radical. youtube.comnih.gov The bond dissociation energy (BDE) of the C-O bond is a critical factor in determining the efficiency of this cleavage. youtube.com Factors such as the stability of the resulting radicals and the wavelength of the light used can influence whether this pathway competes significantly with photodimerization. nih.gov In the context of cyclic ketones, ring-opening via α-cleavage is a common photochemical process, creating a diradical intermediate that can undergo further reactions. uci.edu For this compound, homolytic cleavage of the allylic acetate represents an alternative deactivation pathway for the excited state.
Nucleophilic Substitution Mechanisms at the Cyclopentenone Core
The acetate group at the C4 position of this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The mechanism of these substitutions can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions.
In the presence of a weak nucleophile and a polar protic solvent, the substitution likely proceeds through an S(_N)1-type mechanism. wikipedia.orgorganic-chemistry.orgsaskoer.ca This pathway involves the departure of the acetate leaving group in the rate-determining step to form a resonance-stabilized allyl cation intermediate. masterorganicchemistry.com The stability of this cation is a key driving force for this mechanism. The planar nature of the carbocation allows the nucleophile to attack from either face, which can lead to racemization if the chiral center is involved in the cation formation. organic-chemistry.orgmasterorganicchemistry.com However, in the case of this compound, the positive charge would be delocalized across C2, C3, and C4, with the original stereocenter at C1 remaining intact during the initial ionization.
Table 2: Factors Favoring an S(_N)1 Mechanism
| Factor | Description |
| Substrate | Tertiary or secondary alkyl halides, or substrates that can form stable carbocations (e.g., allylic). wikipedia.org |
| Nucleophile | Weak nucleophiles (e.g., water, alcohols). organic-chemistry.org |
| Leaving Group | Good leaving groups (e.g., tosylates, halides, acetates). |
| Solvent | Polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation and the leaving group anion. organic-chemistry.org |
Nucleophilic attack on the allyl cation intermediate or directly on the substrate in an S(_N)2' fashion can occur at two positions: C1 (α-attack) or C3 (γ-attack). The regioselectivity of this process is a critical aspect of the reaction. The distribution of products will depend on a combination of steric and electronic factors. Sterically hindered nucleophiles may favor attack at the less substituted carbon, while electronic effects, governed by the distribution of positive charge in the allyl cation, also play a significant role. Computational studies on similar systems have been used to predict the most likely site of nucleophilic attack by analyzing the energies of the transition states for the different pathways.
Mechanistic Studies of Catalyst-Mediated Transformations
The reactivity of this compound can be further expanded and controlled through the use of transition metal and organocatalysts.
Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are particularly relevant. organic-chemistry.orgwikipedia.orgnrochemistry.com The generally accepted mechanism involves the oxidative addition of a Pd(0) complex to the allylic acetate, displacing the acetate and forming a π-allyl-palladium(II) intermediate. organic-chemistry.orgwikipedia.orgnumberanalytics.com This is followed by the nucleophilic attack on the π-allyl complex and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the alkylated product. numberanalytics.com The stereochemical outcome of these reactions is often controlled by the chiral ligands attached to the palladium center. thieme-connect.de
Organocatalysis provides a complementary approach for transformations of this compound. For instance, the α,β-unsaturated ketone moiety is an excellent Michael acceptor. youtube.comresearchgate.net In the presence of a chiral amine catalyst, such as a derivative of proline, the reaction with a nucleophile can proceed through an enamine or iminium ion intermediate. nih.gov This allows for highly enantioselective conjugate additions, where the chiral catalyst directs the facial attack of the nucleophile onto the cyclopentenone ring. The mechanism involves the formation of a transient chiral enamine from the nucleophile and the catalyst, which then attacks the Michael acceptor.
Table 3: Common Catalyst-Mediated Transformations
| Reaction Type | Catalyst | Key Intermediate |
| Tsuji-Trost Allylic Alkylation | Palladium(0) complex with phosphine (B1218219) ligands | π-allyl-palladium(II) complex organic-chemistry.orgwikipedia.org |
| Asymmetric Michael Addition | Chiral amine (e.g., proline derivative) | Enamine or Iminium ion nih.gov |
Gold-Catalyzed Cascade Mechanisms
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for orchestrating complex cascade reactions. researchgate.net In the context of enynyl acetates, such as derivatives of this compound, gold(I) catalysts can initiate a tandem 1,3-acyloxy migration and Nazarov cyclization. nih.govacs.org This process leads to the formation of dienyl acetate intermediates, which can be trapped in situ by various dienophiles. nih.gov
A proposed mechanism for a gold(I)-catalyzed tandem hydroarylation–Nazarov cyclization begins with the coordination of the gold catalyst to the alkyne moiety of a skipped alkenynone substrate. nih.gov This activation facilitates an anti-Michael hydroarylation, forming a gold-functionalized dialkenylketone intermediate. nih.gov Subsequent Nazarov cyclization of this intermediate proceeds with high enantioselectivity to afford cyclopentenone derivatives. nih.gov
In a different cascade, a gold(III)-catalyzed process enables the synthesis of 2,4-disubstituted cyclopentenones from alkynes, aldehydes, and amines. organic-chemistry.org The proposed mechanism involves an initial Au(III)-catalyzed isomerization, followed by an A3-type coupling and subsequent cyclization through an enol intermediate. organic-chemistry.orgacs.org The choice of solvent, such as trifluoroethanol (TFE), has been found to be critical for achieving the desired chemoselectivity in these reactions. organic-chemistry.org
Gold-catalyzed cycloisomerization of enynyl esters can also be coupled with other transformations in a one-pot fashion. For instance, a tandem sequence of gold(I)-catalyzed cycloisomerization, hetero-Diels-Alder reaction, and ring-opening has been developed for the synthesis of 5-hydrazino-2-cyclopentenone derivatives from enynyl acetates. nih.gov Similarly, a gold(I)-catalyzed cycloisomerization–electrophilic halogenation sequence of 1,3-enyne esters provides access to 5-bromo/iodo-cyclopentenones. researchgate.net
The versatility of gold catalysis is further demonstrated in self-relay catalysis, which combines a Nazarov cyclization with an allylic alkylation cascade. This one-pot process yields allylated cyclopentenones bearing an all-carbon stereocenter from 1,3-enyne acetates and allylic alcohols. researchgate.net Computational studies have been employed to understand the role of gold in complex cascade reactions involving multiple electrocyclization steps, providing insights into the activation barriers of sequential reactions. nih.govresearchgate.net
N-Heterocyclic Carbene Catalysis Mechanistic Insights
N-Heterocyclic carbenes (NHCs) have proven to be highly effective organocatalysts for a variety of transformations, including the asymmetric synthesis of cyclopentenones. nih.gov The reaction between enals and α-diketones, catalyzed by a chiral NHC, can produce highly functionalized cyclopentenones with excellent diastereoselectivity and enantioselectivity. nih.gov
The mechanism of NHC-catalyzed reactions often involves the formation of key intermediates such as the Breslow intermediate and the homoenolate equivalent. rsc.orgnih.gov In the NHC-catalyzed annulation of enals with enones to form cyclopentenes, the reaction is initiated by the nucleophilic attack of the NHC on the enal to form a Breslow intermediate. rsc.org This intermediate then attacks the enone to form an enol-enolate, which subsequently undergoes an intramolecular aldol (B89426) condensation. rsc.org The final steps involve the formation of a bicyclic ether, extrusion of the NHC catalyst, and decarboxylation to yield the trans-cyclopentene product. rsc.org
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these mechanisms. rsc.orgcolab.wsnih.gov DFT calculations have shown that the NHC-catalyzed [4+2] cycloaddition of enals and chalcones proceeds through five steps: nucleophilic attack by the NHC, two consecutive proton-transfer steps assisted by an additive like acetic acid, the [4+2] cycloaddition which is the rate- and stereoselectivity-determining step, and finally the dissociation of the NHC catalyst. colab.ws The role of the NHC catalyst and any additives can be further understood by analyzing global reactivity indexes. colab.wsnih.gov
The presence of a base, such as DBU, can significantly influence the reaction pathway by assisting in crucial proton transfer steps, thereby lowering the activation barriers for the formation of the Breslow intermediate and subsequent intermediates. nih.gov Mechanistic studies have also revealed that the site of enolization of the initial zwitterionic intermediate can dictate the final product, leading to either cyclopentene (B43876) or cyclopentanone (B42830) derivatives. nih.gov
Metal-Carbenoid and Rearrangement Mechanisms
Metal-carbenoids are reactive intermediates that play a crucial role in a variety of organic transformations, including those leading to cyclopentenone structures. u-tokyo.ac.jp These species, often generated from the decomposition of diazo compounds in the presence of a metal catalyst, possess both nucleophilic and electrophilic character, allowing for unique reactivity. u-tokyo.ac.jp
In the context of cyclopentenone synthesis, rearrangements involving metal-carbenoid intermediates are of significant interest. For instance, the rearrangement of 1-(1-alkynyl)cyclopropanols to 3-substituted 2-cyclopenten-1-ones can be mediated by the formation of their hexacarbonyldicobalt complexes. acs.org Mechanistic studies suggest that the rate-determining step is the dissociation of a carbonyl ligand from the alkyne-cobalt complex. The resulting coordinatively unsaturated cobalt species inserts into a neighboring carbon-carbon bond of the cyclopropane (B1198618) ring, forming a metallacyclic intermediate that subsequently rearranges to the cyclopentenone product. acs.org
Rhodium(I) catalysts can also be employed to generate vinyl Rh(I) carbenoid intermediates from tethered ene-cyclopropenes. nih.gov Computational studies have shown that the heterolytic cleavage of a C-C σ-bond in the cyclopropene (B1174273) moiety is favored over homolytic cleavage. nih.gov The resulting carbenoid undergoes cyclization to a Rh(III) metallacyclobutene, which can then participate in a carbonylative carbocyclization cascade to furnish cyclohexenone products. nih.gov
Rearrangements can also be triggered under basic conditions. For example, an alkyl-substituted cyclopent-2-enone can undergo rearrangement through a retro-aldol condensation followed by a new aldol condensation, both catalyzed by a base. stackexchange.com The driving force for this equilibrium process is the formation of the thermodynamically more stable tetrasubstituted double bond. stackexchange.com Other types of rearrangements, such as the Wagner-Meerwein, Beckmann, and Curtius rearrangements, are also well-established in organic synthesis and often proceed through cationic intermediates. msu.edulibretexts.org
Interactive Data Table: Mechanistic Features of Cyclopentenone Synthesis
| Catalyst/Reagent | Key Intermediate(s) | Key Mechanistic Step(s) | Product Type | Reference |
|---|---|---|---|---|
| Gold(I) | Dienyl acetate, Gold-functionalized dialkenylketone | 1,3-Acyloxy migration, Nazarov cyclization, Hydroarylation | Cyclopentenones, 5-Hydrazino-2-cyclopentenones | nih.govnih.gov |
| Gold(III) | Enol intermediate | Isomerization, A3-coupling, Cyclization | 2,4-Disubstituted cyclopentenones | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | Breslow intermediate, Homoenolate | Nucleophilic attack, Aldol condensation, [4+2] Cycloaddition | Functionalized cyclopentenones, Cyclopentenes | nih.govrsc.orgnih.gov |
| Co2(CO)8 | Metallacyclic intermediate | Carbonyl ligand dissociation, C-C bond insertion | 3-Substituted 2-cyclopentenones | acs.org |
| Rhodium(I) | Vinyl Rh(I) carbenoid, Rh(III) metallacyclobutene | Heterolytic C-C bond cleavage, Carbonylative carbocyclization | Cyclohexenones | nih.gov |
Computational Chemistry in Mechanistic Elucidation
Computational chemistry has become an indispensable tool for unraveling the complex mechanisms of organic reactions. ugent.be Methodologies such as first-principles quantum mechanical simulations and Density Functional Theory (DFT) calculations provide deep insights into reaction energetics, structural conformations, and reaction pathways that are often difficult to probe experimentally. researchgate.netnih.gov
First-Principles Quantum Mechanical Simulations for Reaction Energetics
First-principles molecular dynamics simulations offer a powerful approach to study chemical reactions, providing information on dynamic effects and allowing for the calculation of free energy differences. ugent.be These simulations can reveal the flexibility of molecular systems and elucidate mechanistic details that might otherwise be inaccessible. ugent.be
Quantum chemical computations, such as those at the B3LYP/LACVP** level of theory, have been applied to assess the impact of Au(I) complexation on the activation barriers of sequential electrocyclization reactions. nih.govresearchgate.net By quantifying the energetic impact of gold complexation, these calculations help in the rational design of gold-promoted reactions. researchgate.net
Furthermore, large-scale quantum mechanical calculations can be used to accurately determine intermolecular interactions, which are crucial for calculating free energies of binding. nih.gov By employing methods like a one-step free-energy perturbation (FEP) scheme from a molecular mechanical (MM) potential to a quantum mechanical (QM) potential, electronic effects such as polarization and charge transfer can be fully accounted for. nih.gov This approach has been used to calculate relative free energies of hydration for small molecules, with quantum energies obtained from DFT calculations on multiple configurations from classical molecular dynamics simulations. nih.gov
DFT Calculations for Structural Conformations and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of organic reactions. rsc.org It allows for the optimization of geometries of all stationary points on a potential energy surface, including reactants, products, intermediates, and transition states. acs.org
In the study of NHC-catalyzed reactions, DFT calculations have been employed to map out the entire reaction pathway, identifying the most favorable route and the rate-determining and stereoselectivity-determining steps. rsc.orgcolab.ws For example, in the NHC-catalyzed [2+2] cycloaddition of ketenes and benzaldehydes, DFT calculations revealed that the cycloaddition step, which forms two chiral centers, governs both the rate and stereoselectivity of the reaction. nih.gov
DFT calculations are also invaluable for conformational analysis. chemrxiv.org By comparing experimentally determined NMR coupling constants with those calculated for different conformers, the precise conformation of molecules in solution can be determined. chemrxiv.org This approach has been successfully applied to elucidate the flexible conformations of complex natural products like ellagitannins. chemrxiv.org
The application of DFT extends to understanding the role of catalysts and predicting the outcomes of reactions. For instance, in Rh-catalyzed hydroborations, DFT calculations have shown that the steric and electronic properties of NHC ligands control the reactivity and regioselectivity of the reaction. acs.org Similarly, DFT studies on the Rh(I)-catalyzed activation of cyclopropenes have provided detailed mechanistic pathways for carbonylative carbocyclization reactions, explaining the observed stereoselectivity. nih.gov
Interactive Data Table: Computational Methods in Mechanistic Studies
| Computational Method | Application | Key Insights Gained | System Studied | Reference |
|---|---|---|---|---|
| First-Principles Molecular Dynamics | Studying dynamic effects and free energy differences | Flexibility of molecular systems, otherwise inaccessible mechanistic details | General chemical reactions, catalysis | ugent.be |
| B3LYP/LACVP** | Assessing activation barriers in gold-catalyzed reactions | Energetic impact of Au(I) complexation on electrocyclization reactions | Alkynes and imines to cyclopentenimines | nih.govresearchgate.net |
| DFT with FEP (MM to QM) | Calculating relative free energies of hydration | Inclusion of electronic effects (polarization, charge transfer) | Small aromatic molecules | nih.gov |
| DFT (e.g., M06-2X, B3LYP) | Mapping reaction pathways and determining stereoselectivity | Identification of rate- and stereoselectivity-determining steps | NHC-catalyzed reactions, Rh-catalyzed hydroborations | rsc.orgcolab.wsacs.org |
| DFT for NMR coupling constants | Conformational analysis in solution | Precise determination of molecular conformations | Ellagitannins | chemrxiv.org |
Applications in Complex Molecule Synthesis and Chemical Biology
Total Synthesis of Natural Products and Bioactive Molecules
The inherent chirality and functionality of (R)-4-Oxocyclopent-2-en-1-yl acetate (B1210297) and its derivatives make them ideal starting points for the stereoselective synthesis of numerous biologically significant compounds.
Eicosanoids are a family of signaling molecules derived from arachidonic acid, which includes prostaglandins (B1171923), and they regulate a vast array of physiological and pathological processes. nih.govnih.gov The synthesis of prostaglandins often relies on key chiral building blocks to establish the correct stereochemistry. Derivatives of (R)-4-hydroxy-2-cyclopenten-1-one, the direct precursor to (R)-4-Oxocyclopent-2-en-1-yl acetate, are regarded as essential chiral synthons in the quest for optically active prostaglandins. acs.org
The related compound, (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol, is explicitly identified as a building block for the synthesis of biologically important prostaglandins. msu.edu The synthetic strategy involves the oxidation of the hydroxyl group of this precursor to form the corresponding cyclopentenone, which is this compound. acs.org This enone is then elaborated through conjugate addition and other transformations to construct the complex framework of prostaglandin (B15479496) molecules, such as Prostaglandin E2 methyl ester. nih.gov
Table 1: Key Intermediates in Prostaglandin Synthesis
| Compound Name | Role in Synthesis |
| (R)-4-hydroxy-2-cyclopenten-1-one | Precursor to the title compound, essential chiral building block. acs.org |
| (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | Direct precursor, used as a starting material for prostaglandins. msu.edu |
| This compound | Key chiral enone for stereocontrolled construction of the prostaglandin core. |
Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral and anticancer agents. The enantiospecific synthesis of these analogues is crucial for their biological activity. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol serves as a key building block for producing these biologically significant carbocyclic nucleosides. msu.edu
For example, the synthesis of (+/-)-5'-noraristeromycin, a carbocyclic nucleoside with marked antiviral activity, begins with a functionalized cyclopentane derivative, specifically the 2,3-O-isopropylidene derivative of (+/-)-(1α, 2β, 3β, 4α)-4-amino-1,2,3-cyclopentanetriol. nih.gov This highlights the utility of the cyclopentane core, accessible from chiral cyclopentenones, in constructing these complex therapeutic agents. The synthesis involves building the purine (B94841) base onto the pre-formed chiral carbocyclic ring. nih.gov
The utility of chiral cyclopentenones extends to a variety of other natural products.
Trichodenone A: The total synthesis of Trichodenone A, a cytotoxic metabolite isolated from a marine-derived fungus, has been successfully achieved using (R)-4-hydroxy-2-cyclopentenone as the chiral starting material. thieme-connect.com The synthesis began with the protection of the hydroxyl group, followed by a Grignard reaction with vinyl magnesium bromide to install the vinyl group. Subsequent deprotection and oxidation furnished the final natural product, allowing for the definitive assignment of its absolute stereochemistry. thieme-connect.com
ent-Noraristeromycin: As discussed previously, the synthesis of the related racemic 5'-noraristeromycin and its analogues demonstrates the use of a cyclopentane core to build carbocyclic nucleosides. nih.gov
Hyppolachnin A: The first total synthesis of this marine polyketide was accomplished in nine steps. nih.gov However, the strategy for constructing the core structure did not employ a pre-existing cyclopentenone but instead relied on a strategic ene cyclization to form the cyclopentane ring within the complex oxacyclobutapentalene core. nih.gov
Sibirinone: The total synthesis of Sibirinone, a naturally occurring 2-pyrone, was developed from furfuryl alcohol, a renewable resource. acs.orgacs.orgnih.gov The key step involves a thermal rearrangement of a cyclopentadienone epoxide, which ultimately forms the pyrone ring structure, thus bypassing the use of a cyclopentenone building block. acs.orgnih.gov
Development of Advanced Polymeric Materials
Beyond its use in natural product synthesis, the cyclopentenone moiety of this compound is being harnessed for the creation of novel polymeric materials with advanced properties.
There is a significant research effort to develop biobased polymers as sustainable alternatives to petroleum-based plastics. A novel biobased monomer, 4-oxocyclopent-2-en-1-yl acrylate (B77674) (4CPA), has been polymerized to yield materials with pendant cyclopentenone units. nih.gov In these studies, this compound was used as a model compound to investigate the reactivity of the cyclopentenone functionality under UV light. nih.gov Copolymers of 4CPA with monomers like lauryl acrylate (LA) and methyl acrylate (MA) were synthesized. nih.govacs.org The pendant cyclopentenone groups derived from the 4CPA monomer allow for a secondary curing step, enabling the creation of cross-linked polymer films upon exposure to UV radiation. nih.govacs.org
The mechanism for the UV-curing process is a [2+2] photocyclodimerization of the cyclopentenone rings. nih.govacs.org Model studies using this compound confirmed that it readily dimerizes under UV light. nih.govnih.gov This photodimerization reaction creates cross-links between polymer chains, transforming a soluble polymer into a robust, insoluble network. The formation of a mixture of head-to-head and head-to-tail dimers was confirmed experimentally by NMR and supported by quantum mechanical simulations. nih.govacs.org This ability to form cross-links via photodimerization is a key feature that allows for the development of functional biobased polymers that can undergo additional UV curing, imparting valuable properties to the final material. nih.govacs.orgnih.gov
Table 2: Polymer Research Findings
| Monomer/Compound | Application/Finding | Mechanism |
| 4-oxocyclopent-2-en-1-yl acrylate (4CPA) | Monomer for creating biobased polymers with pendant cyclopentenone units. nih.govacs.org | RAFT (co)polymerization. nih.gov |
| This compound | Model compound to study the reactivity of the cyclopentenone moiety. nih.gov | Readily dimerized under UV light. nih.govnih.gov |
| Poly(4CPA-co-LA) / Poly(4CPA-co-MA) | Copolymers that can be cross-linked into thin films using UV light. acs.org | [2+2] Photocyclodimerization of pendant cyclopentenone groups. acs.orgnih.gov |
Medicinal Chemistry and Biological Activity Studies4.3.1. Structure-Activity Relationship (SAR) Investigations on Derivatives4.3.2. Evaluation of Antiviral Potency (e.g., against Human Papilloma Virus)4.3.3. Design of Bioisosteres for Pharmacological Targets
To fulfill the request, direct evidence of this compound being used in these specific research contexts is required, and such evidence is not present in the public-domain scientific literature found.
Analytical and Spectroscopic Characterization in Research of R 4 Oxocyclopent 2 En 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for determining the precise structure of (R)-4-Oxocyclopent-2-en-1-yl acetate (B1210297). The ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the allylic proton bearing the acetate group, the methylene protons, and the methyl protons of the acetate group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would confirm the connectivity of the protons within the cyclopentenone ring and the acetate moiety. Similarly, the ¹³C NMR spectrum would provide the number of unique carbon environments, with characteristic chemical shifts for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the olefinic carbons, the methine carbon attached to the oxygen, the methylene carbon, and the methyl carbon. However, specific, cited experimental data for these spectra are not available in the reviewed literature.
2D NMR Techniques (e.g., HSQC, DEPT) for Detailed Structural Assignment
Two-dimensional (2D) NMR techniques are instrumental for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which proton is bonded to which carbon in the molecule's backbone.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, and quaternary carbons.
A detailed analysis using these techniques would provide a complete and unambiguous assignment of all proton and carbon signals for (R)-4-Oxocyclopent-2-en-1-yl acetate. Unfortunately, published research detailing these 2D NMR analyses for this specific compound could not be located.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₈O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. While this is a standard characterization technique, specific HRMS data for this compound is not reported in the available search results.
MALDI-ToF-MS for Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization technique primarily used for the analysis of large molecules such as polymers. It can provide information on the molecular weight distribution, repeating units, and end-groups of a polymer. If this compound were used as a monomer to synthesize a polymer, MALDI-ToF-MS would be a critical tool for characterizing the resulting macromolecule. There is, however, no information in the searched literature regarding the synthesis or MALDI-ToF-MS analysis of polymers derived from this specific compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands (stretches) for:
The C=O (carbonyl) group of the α,β-unsaturated ketone.
The C=O (carbonyl) group of the acetate ester.
The C=C (alkene) bond in the cyclopentenone ring.
The C-O (ester) bond.
The precise wavenumbers (cm⁻¹) of these absorption bands would confirm the presence of these key functional groups. A comprehensive search of scientific databases did not yield a specific, published IR spectrum with assigned peaks for this compound.
Chiral Purity Determination Methods for this compound
The enantiomeric purity of this compound is a critical parameter in its application, particularly in stereoselective synthesis. Various analytical techniques are employed to determine the enantiomeric excess (e.e.) of this chiral compound. These methods are essential for quality control and for ensuring the stereochemical integrity of subsequent products.
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral molecules and serves as a primary method for assessing enantiomeric purity. This technique measures the rotation of plane-polarized light as it passes through a sample of the compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
In the case of this compound, the specific rotation has been reported in the scientific literature. A study detailing the synthesis of this compound documented its optical activity. researchgate.net The measurement was performed using a polarimeter, and the specific rotation was calculated based on the observed rotation, concentration, and path length.
The reported specific rotation for this compound is +100. researchgate.net This positive sign indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. The data from this measurement is summarized in the table below.
| Parameter | Value |
| Specific Rotation [α] | +100 |
| Temperature (°C) | 23.8 |
| Wavelength (nm) | D-line (589) |
| Concentration (c) | 1.4 g/100mL |
| Solvent | Methanol (MeOH) |
This table presents the specific optical rotation data for this compound as reported in the literature. researchgate.net
Chiral Chromatography (e.g., Supercritical Fluid Chromatography, SFC)
Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are effective for this purpose.
For compounds structurally related to this compound, such as other chiral cyclopentenones and prostaglandin (B15479496) precursors, polysaccharide-based CSPs have been shown to be effective. gcms.cz Columns with stationary phases like derivatized cellulose and amylose are commonly employed for the enantiomeric resolution of such molecules. gcms.cz
Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations due to its advantages in terms of speed, resolution, and reduced solvent consumption. In a typical chiral SFC setup, supercritical carbon dioxide is used as the main mobile phase, often with a polar organic modifier such as an alcohol. The separation of enantiomers on a polysaccharide-based CSP is influenced by several factors, including the choice of the organic modifier, temperature, and back pressure. nih.gov
While the general principles of chiral chromatography are well-established for this class of compounds, a specific, detailed experimental method for the enantiomeric separation of this compound using SFC was not prominently available in the surveyed scientific literature. However, based on successful separations of analogous compounds, a method could be developed utilizing a polysaccharide-based chiral column. The table below outlines a hypothetical, yet representative, set of conditions for such a separation, based on common practices in the field.
| Parameter | Typical Conditions |
| Chromatography System | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., derivatized cellulose or amylose) |
| Column | e.g., Chiralcel® OD-H, Chiralpak® AD-H |
| Mobile Phase | Supercritical CO₂ / Organic Modifier (e.g., Methanol, Ethanol) |
| Gradient/Isocratic | Isocratic or Gradient elution |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-200 bar |
| Column Temperature | 25-40 °C |
| Detection | UV (at a suitable wavelength) |
This table illustrates typical experimental conditions for the chiral SFC separation of cyclopentenone derivatives, which could be adapted for this compound.
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
The demand for enantiomerically pure compounds in pharmaceuticals and other industries necessitates the development of synthetic routes that are not only efficient but also environmentally sustainable. Future research in the synthesis of (R)-4-Oxocyclopent-2-en-1-yl acetate (B1210297) is focused on greener methodologies.
Enzymatic Kinetic Resolution (EKR): A primary strategy for accessing chiral molecules like (R)-4-Oxocyclopent-2-en-1-yl acetate is through enzymatic kinetic resolution (EKR). bohrium.comwikipedia.org Lipases, in particular, are widely used for the resolution of racemic alcohols through selective acylation or hydrolysis. mdpi.comacs.org Future work will likely focus on identifying novel, robust lipases with higher selectivity and reaction rates. bohrium.comscirp.org The optimization of reaction conditions, such as solvent, temperature, and acyl donor, remains a key area for improving the efficiency and yield of these enzymatic processes. scirp.org Dynamic kinetic resolution (DKR), which combines EKR with in-situ racemization of the slower-reacting enantiomer, presents a powerful approach to achieve theoretical yields of 100% of the desired enantiomer. wikipedia.orgmdpi.com
Flow Chemistry: The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. nih.govrsc.orgchemistryworld.com Continuous flow reactors can improve heat and mass transfer, allow for precise control over reaction parameters, and enable the safe use of hazardous reagents. chiralquest.com The development of chemoenzymatic flow processes, where immobilized enzymes are used in packed-bed reactors, is a particularly promising avenue for the large-scale, sustainable production of chiral intermediates. nih.govacs.org This approach has been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs) and could be adapted for the efficient synthesis of this compound. nih.govchemistryworld.com
Bio-based Feedstocks: A truly sustainable approach involves the use of renewable starting materials. The Piancatelli rearrangement, which converts furfural—a compound derivable from agricultural waste—into functionalized cyclopentenones, stands out as a key strategy. orgsyn.orgnih.gov Research aimed at developing a catalytic, asymmetric version of this rearrangement to directly yield chiral cyclopentenone precursors could significantly enhance the green credentials of syntheses involving this scaffold. taylorandfrancis.com
Below is a table summarizing potential sustainable synthetic strategies.
Table 1: Comparison of Sustainable Synthetic Strategies| Strategy | Advantages | Key Research Focus |
|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | High enantioselectivity, mild conditions, low toxicity. acs.org | Discovery of novel enzymes, optimization of reaction conditions, enzyme immobilization. bohrium.comscirp.org |
| Dynamic Kinetic Resolution (DKR) | Potential for 100% theoretical yield, atom economical. mdpi.com | Development of efficient racemization catalysts compatible with enzymatic resolution. mdpi.com |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and efficiency. nih.govchiralquest.com | Integration of enzymatic steps into flow systems, development of robust immobilized catalysts. acs.org |
| Bio-based Feedstocks (e.g., Furfural) | Utilizes renewable resources, reduces reliance on petrochemicals. orgsyn.org | Asymmetric catalysis for direct synthesis of chiral cyclopentenones from furans. nih.gov |
Exploration of Novel Reactivity Patterns and Transformations
The cyclopentenone core of this compound is rich in functionality, featuring a ketone, an alkene, and a chiral acetate-bearing center. While its use in conjugate additions is well-documented, future research can explore a wider range of transformations.
Catalytic Asymmetric Reactions: There is significant potential in using the existing chirality of this compound to direct further stereoselective functionalization. Modern catalytic methods, including those involving transition metals and organocatalysts, could be employed to introduce new substituents with high levels of diastereoselectivity.
Rearrangement and Cycloaddition Reactions: The cyclopentenone scaffold is a versatile participant in various rearrangements and cycloadditions. The aza-Piancatelli rearrangement, for instance, provides a powerful method for synthesizing complex 4-aminocyclopentenone derivatives from furan (B31954) precursors. rsc.orgnih.govacs.org Exploring analogous transformations starting from this compound could lead to novel molecular architectures. Furthermore, its dienophilic nature in Diels-Alder reactions can be exploited to construct polycyclic systems. wikipedia.org Investigating its participation in other cycloadditions, such as [3+2] cycloadditions, could yield diverse heterocyclic and carbocyclic products. jiaolei.groupnih.gov
Metal-Catalyzed Cross-Coupling and Annulation: The enone structure allows for various metal-catalyzed reactions. For example, palladium-catalyzed reactions could be developed for the α-arylation or α-vinylation of the cyclopentenone ring. Cascade reactions, such as those involving carbonylation and annulation, could be explored to build fused-ring systems onto the cyclopentenone core, a strategy that has been applied to other cyclopentenone precursors. taylorandfrancis.comorganic-chemistry.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Applying these methods to this compound can accelerate the discovery of new reactions and applications.
Mechanism and Selectivity Prediction: DFT calculations can be used to elucidate the mechanisms of potential new reactions. jiaolei.groupnih.gov By modeling transition states and reaction intermediates, researchers can predict the feasibility of a proposed transformation and anticipate its regioselectivity and stereoselectivity. jiaolei.grouppku.edu.cn This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction pathways. For example, computational studies could be used to screen different catalysts and ligands for a desired transformation or to understand the origins of stereoselectivity in asymmetric reactions involving the cyclopentenone scaffold.
Understanding Electronic Properties: Computational models can provide deep insights into the electronic structure of this compound. This includes mapping the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack and analyzing frontier molecular orbitals (HOMO/LUMO) to predict its behavior in pericyclic reactions. This fundamental understanding is crucial for designing novel transformations and explaining observed reactivity patterns.
The table below outlines the applications of computational modeling in this context.
Table 2: Applications of Computational Modeling| Application Area | Computational Method | Objectives and Insights |
|---|---|---|
| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Map potential energy surfaces, identify transition states and intermediates, distinguish between stepwise and concerted pathways. nih.govmdpi.com |
| Prediction of Selectivity | DFT, QM/MM | Calculate energy barriers for different regio- and stereoisomeric pathways to predict reaction outcomes. jiaolei.group |
| Catalyst Design | DFT | Model catalyst-substrate interactions to rationalize and predict the performance of chiral catalysts and ligands. |
| Reactivity Analysis | FMO Theory, Electrostatic Potential Mapping | Understand inherent electronic properties, predict sites of reactivity, and rationalize behavior in cycloaddition and addition reactions. |
Expansion of Applications in Drug Discovery and Materials Science
The structural motifs present in this compound make it an attractive starting point for creating molecules with novel biological activities and material properties.
Drug Discovery: The cyclopentenone ring is a key pharmacophore in numerous bioactive natural products, including prostaglandins (B1171923) and clavulones, and is recognized as a valuable moiety in the design of anticancer agents. nih.govresearchgate.net The ability of the α,β-unsaturated ketone to act as a Michael acceptor allows it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, leading to the inhibition of enzymes like cytochrome P450. wikipedia.org Future research can leverage this compound as a scaffold to build focused libraries of natural product-like compounds for screening against a wide range of therapeutic targets. google.comnih.gov Its rigid, chiral framework is ideal for creating molecules with well-defined three-dimensional shapes to optimize interactions with biological receptors.
Materials Science: The application of cyclopentenone derivatives in materials science is a largely unexplored area. The reactive alkene of the enone system could potentially participate in polymerization reactions. For example, photochemical [2+2] cycloadditions, which have been used to create cyclobutane-containing polymers, could be investigated with this monomer. acs.org This could lead to the development of novel polyesters or other polymers with unique thermal and mechanical properties derived from the chiral cyclopentane (B165970) backbone. Furthermore, the derivation of this building block from biomass could position it as a monomer for creating more sustainable plastics and materials. taylorandfrancis.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-4-Oxocyclopent-2-en-1-yl acetate, and how is purity ensured?
- Methodology : The compound is typically synthesized via acetylation of 4-oxocyclopentenol using acetic anhydride in the presence of a base (e.g., pyridine). Purification involves column chromatography with silica gel and elution using ethyl acetate/hexane mixtures. Purity is validated via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) .
- Key Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈O₃ | |
| Boiling Point | 223°C at 760 mmHg | |
| Refractive Index | 1.481 |
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR/IR Analysis : ¹H and ¹³C NMR identify functional groups (e.g., acetate carbonyl at ~170 ppm, cyclopentenone protons at 5.5–6.5 ppm). IR confirms C=O stretches (~1740 cm⁻¹ for acetate, ~1680 cm⁻¹ for ketone) .
- X-ray Crystallography : Single-crystal diffraction data refined via SHELX software suites (e.g., SHELXL for refinement, SHELXS for structure solution) provide absolute stereochemistry confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for photodimerization products of this compound?
- Experimental Design : After UV-induced [2+2] photocyclodimerization, NMR may show overlapping signals for head-to-head (HH) and head-to-tail (HT) dimers. Use high-field NMR (≥500 MHz) with COSY/NOESY to distinguish stereoisomers.
- Computational Support : Density functional theory (DFT) calculates ¹H/¹³C chemical shifts for proposed dimer structures. Match calculated vs. experimental shifts to assign configurations .
Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?
- Chiral Resolution : The (R)-enantiomer requires asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic acetylation. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
- Case Study : In RAFT copolymerization, steric hindrance from the cyclopentenone ring complicates stereoregularity. Adjust monomer feed ratios and polymerization temperature to optimize tacticity .
Q. How do researchers study the reactivity of the cyclopentenone moiety in polymer crosslinking applications?
- Methodology :
UV Curing : Irradiate copolymers containing this compound at 254 nm to initiate dimerization. Monitor crosslinking via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) .
Kinetic Studies : Use real-time FTIR to track C=C bond consumption and quantify dimerization rates under varying light intensities .
Data Analysis & Computational Integration
Q. How do computational methods enhance experimental observations for this compound?
- Quantum Mechanical Simulations :
- Dimer Energetics : DFT calculates thermodynamic stability of HH vs. HT dimers (e.g., HT is often 2–3 kcal/mol more stable due to reduced steric strain) .
- NMR Prediction : Compare experimental ¹³C shifts with DFT-derived values (mean absolute error < 1 ppm validates assignments) .
Tables for Key Findings
Table 1 : Experimental vs. Calculated NMR Shifts for Photodimers
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |
|---|---|---|---|
| C1-H (HH dimer) | 6.12 | 6.08 | Head-to-Head |
| C3-H (HT dimer) | 5.94 | 5.89 | Head-to-Tail |
Table 2 : Optimization of RAFT Copolymerization Conditions
| Monomer Ratio | Temperature (°C) | Conversion (%) | Đ (Dispersity) |
|---|---|---|---|
| 4CPA:LA (1:3) | 60 | 63 | 1.21 |
| 4CPA:MA (1:2) | 70 | 95 | 1.35 |
Critical Considerations for Researchers
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
